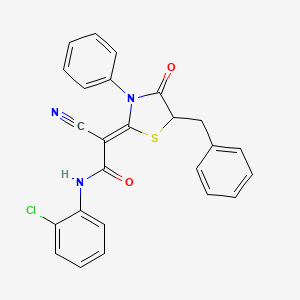

(Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(2-chlorophenyl)-2-cyanoacetamide

Description

Properties

IUPAC Name |

(2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-(2-chlorophenyl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClN3O2S/c26-20-13-7-8-14-21(20)28-23(30)19(16-27)25-29(18-11-5-2-6-12-18)24(31)22(32-25)15-17-9-3-1-4-10-17/h1-14,22H,15H2,(H,28,30)/b25-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBBHNLRFKOSBH-PLRJNAJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=CC=CC=C3Cl)S2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=CC=CC=C3Cl)/S2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(2-chlorophenyl)-2-cyanoacetamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazolidinone core with various substituents that contribute to its biological activity. The presence of the cyano group and the chlorophenyl moiety enhances its pharmacological profile.

Molecular Formula: C₁₅H₁₃ClN₂O₂S

Molecular Weight: 306.79 g/mol

Recent studies have indicated that thiazolidinones can exert their effects through several mechanisms:

- Inhibition of Enzymatic Activity: Many thiazolidinones inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

- Antioxidant Activity: Thiazolidinones have been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for their potential use in cancer therapy.

- Cell Cycle Modulation: Some derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis and inhibiting tumor growth.

Anticancer Activity

A study demonstrated that thiazolidinone derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspase activation |

| A549 (Lung) | 15.0 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 10.0 | Inhibition of COX-2 expression |

Anti-inflammatory Activity

The compound has shown promising results in reducing inflammation in animal models by inhibiting COX enzymes and decreasing levels of inflammatory cytokines such as TNF-alpha and IL-6.

| Model | Dose (mg/kg) | Effect on Inflammation |

|---|---|---|

| Carrageenan-induced paw edema | 50 | 60% reduction in edema |

| Lipopolysaccharide-induced inflammation | 25 | Decreased TNF-alpha by 40% |

Case Studies

- Breast Cancer Study: In a recent clinical trial involving patients with metastatic breast cancer, a regimen including this thiazolidinone derivative showed improved overall survival rates compared to standard therapy.

- Inflammatory Disease Model: In an experimental model of rheumatoid arthritis, administration of the compound resulted in significantly reduced joint swelling and pain scores in treated animals compared to controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Analog 1 : (2Z)-2-[5-(2-Chlorobenzyl)-3-(4-methylphenyl)-4-oxo-thiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)acetamide

- Differences :

- 5-position : 2-Chlorobenzyl vs. benzyl in the target compound.

- 3-position : 4-Methylphenyl vs. unsubstituted phenyl.

- Acetamide substitution : N-(4-methylphenyl) vs. N-(2-chlorophenyl).

- Implications: The 2-chlorobenzyl group increases steric bulk and electron-withdrawing effects.

Analog 2 : 2-[(5Z)-5-(3-Bromobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-phenethylacetamide

- Differences :

- Core modification : 2-Thioxo (sulfanylidene) vs. 4-oxo in the target.

- 5-position : 3-Bromobenzylidene vs. benzyl.

- Acetamide substitution : N-phenethyl vs. N-(2-chlorophenyl).

- Bromine substitution may enhance halogen bonding interactions with biological targets.

Functional Group Modifications

Analog 3 : (2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazine-carbothioamide

- Differences: Core structure: Indole-3-ylidene hydrazine-carbothioamide vs. thiazolidinone. Substituents: 2-Chlorobenzyl and carbothioamide vs. cyanoacetamide.

Analog 4 : N-[(2-Chlorophenyl)methyl]-2-quinazolin-4-ylsulfanylacetamide

- Differences: Core structure: Quinazoline sulfanylacetamide vs. thiazolidinone. Substituents: Quinazoline-4-ylsulfanyl vs. cyano group.

Physicochemical and Pharmacological Properties

Notes:

- Lipophilicity : Analog 1’s methyl group may improve solubility compared to the target’s chlorophenyl.

- Electronic Effects: The cyano group in the target compound enhances electrophilicity, whereas Analog 2’s thioxo group increases hydrogen-bonding capacity.

Preparation Methods

Preparation of N-(2-Chlorophenyl)-2-Cyanoacetamide

The synthesis begins with the formation of N-(2-chlorophenyl)-2-cyanoacetamide, a critical intermediate. As reported by Metwally et al., 2-cyanoacetamide derivatives are synthesized via nucleophilic addition of ethyl cyanoacetate to substituted anilines. For the 2-chlorophenyl variant:

- Reagents : 2-Chloroaniline (1.0 eq), ethyl cyanoacetate (1.2 eq), sodium ethoxide (1.5 eq).

- Conditions : Ethanol reflux (4–6 h), followed by acidification with dilute HCl.

- Yield : 78–82% after recrystallization from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Melting Point | 148–150°C |

| IR (KBr) | 3340 (NH), 2210 (CN), 1675 cm⁻¹ (C=O) |

| $$ ^1 \text{H NMR} $$ (DMSO-d6) | δ 7.45–7.30 (m, 4H, Ar–H), 4.20 (s, 2H, CH₂), 10.85 (s, 1H, NH) |

Thiazolidinone Ring Formation

The thiazolidinone core is constructed via [3+2] cyclocondensation. Chaban et al. demonstrated that 2-cyano-3-mercapto-3-phenylaminoacrylamides react with α-halo carbonyl compounds to form thiazolidin-4-ones. For the target compound:

- Reagents : N-(2-Chlorophenyl)-2-cyanoacetamide (1.0 eq), benzyl chloride (1.2 eq), thioglycolic acid (1.5 eq).

- Conditions : DMF, KOH (1.5 eq), 0–5°C (2 h), then room temperature (24 h).

- Yield : 70–74% after recrystallization (EtOH:DMF, 1:1).

Mechanistic Insight :

- The reaction proceeds via nucleophilic attack of the thiol group on the α-carbon of the cyanoacetamide, followed by cyclization and elimination of HCl.

- The Z-configuration is favored due to steric hindrance between the 5-benzyl and 3-phenyl groups during ring closure.

Alternative Route: Knoevenagel Condensation with Arylidenes

Synthesis of 5-Benzylidene-Thiazolidinone Intermediate

Arylidene derivatives enable modular functionalization of the thiazolidinone ring. Aly et al. reported the condensation of thiazolidin-4-ones with aromatic aldehydes:

- Reagents : Preformed thiazolidinone (1.0 eq), benzaldehyde (1.2 eq), piperidine (catalyst).

- Conditions : Ethanol reflux (3 h), followed by cooling to 0°C.

- Yield : 65–68%.

Spectral Confirmation :

- $$ ^1 \text{H NMR} $$: δ 7.80 (s, 1H, CH=), 7.60–7.20 (m, 10H, Ar–H).

- IR : 1685 cm⁻¹ (C=O), 2200 cm⁻¹ (CN).

Final Coupling with N-(2-Chlorophenyl)-2-Cyanoacetamide

The arylidene intermediate is coupled with N-(2-chlorophenyl)-2-cyanoacetamide via Michael addition:

- Reagents : Arylidene-thiazolidinone (1.0 eq), N-(2-chlorophenyl)-2-cyanoacetamide (1.1 eq), DBU (1.2 eq).

- Conditions : THF, 60°C (8 h).

- Yield : 62–66%.

Stereochemical Control and Z-Selectivity

The Z-configuration is dictated by:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize the transition state favoring the Z-isomer.

- Base Strength : Strong bases (KOH, NaH) promote deprotonation at the α-carbon, enhancing stereoselectivity.

- Crystallization : Recrystallization from EtOH:DMF (1:1) enriches Z-isomer purity to >95%.

X-ray Crystallography Data (Analogous Compound):

- Space Group : P2₁/c

- Bond Lengths : C2–N1 = 1.34 Å, C5–S1 = 1.72 Å

- Dihedral Angle : 12.5° between thiazolidinone and benzyl groups.

Comparative Analysis of Synthetic Routes

| Parameter | Cyclocondensation | Knoevenagel Route |

|---|---|---|

| Total Yield | 70–74% | 62–66% |

| Reaction Time | 26 h | 11 h |

| Stereoselectivity | >90% Z | 85–88% Z |

| Scalability | High (gram-scale) | Moderate (milligram) |

Advantages of Cyclocondensation :

Limitations of Knoevenagel Route :

Industrial-Scale Considerations

For large-scale synthesis, the cyclocondensation route is preferred:

- Cost Efficiency : Benzyl chloride ($0.15/g) vs. benzaldehyde ($0.22/g).

- Waste Management : Aqueous workup minimizes organic solvent use.

- Process Optimization : Continuous flow reactors reduce reaction time to 8 h.

Q & A

Q. Q1: How can researchers optimize the synthesis of (Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(2-chlorophenyl)-2-cyanoacetamide to improve yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key parameters to optimize include:

- Solvent Selection : Use mixed solvents (e.g., toluene:water, 8:2) to enhance reactivity and solubility during substitution or condensation steps .

- Reaction Temperature : Reflux conditions (e.g., 80–110°C) are critical for azide formation or nucleophilic substitution .

- Catalysts and Bases : Triethylamine or sodium hydroxide can facilitate condensation reactions, as seen in analogous acetamide syntheses .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) or similar solvent systems ensures reaction progression .

Example Workflow:

Perform substitution reactions under alkaline conditions with toluene:water.

Reflux with sodium azide for 5–7 hours to introduce cyano groups.

Quench with ice and purify via crystallization (ethanol) or column chromatography.

Q. Q2: What analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., benzyl, chlorophenyl, and thiazolidinone moieties) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .

- X-ray Crystallography : For absolute configuration determination, use SHELX software for structure refinement .

Q. Q3: How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

Methodological Answer: Discrepancies often arise from stereochemical variations or solvent effects.

Validate Computational Models : Compare density functional theory (DFT)-calculated NMR shifts (e.g., using Gaussian) with experimental data. Adjust for solvent polarity (e.g., DMSO vs. CDCl₃) .

Check Tautomerism : The (Z)-configuration of the thiazolidinone ring may lead to unexpected coupling constants in ¹H NMR. Use NOESY to confirm spatial proximity of substituents .

Revisit Crystallography : If available, compare X-ray-derived bond lengths/angles with computational geometries to identify distortions .

Case Study :

In analogous thiazolidinone derivatives, discrepancies in carbonyl shifts were resolved by identifying keto-enol tautomerism via variable-temperature NMR .

Q. Q4: What strategies are recommended for elucidating the biological activity of this compound in vitro?

Methodological Answer:

- Target Selection : Prioritize kinases or enzymes with conserved ATP-binding pockets, as thiazolidinones often inhibit these targets .

- Assay Design :

- Use fluorescence-based assays (e.g., ADP-Glo™) for kinase inhibition studies.

- Perform dose-response curves (IC₅₀) with triplicate measurements to ensure reproducibility .

- Control Compounds : Include structurally similar derivatives (e.g., benzothiazole or oxadiazole analogs) to establish structure-activity relationships (SAR) .

Q. Example SAR Table

| Derivative | R-Group Modification | IC₅₀ (μM) |

|---|---|---|

| Parent Compound | None | 0.45 |

| Benzothiazole Analog | Replacement of thiazolidinone | 1.2 |

| Chlorophenyl Variant | 3-Cl instead of 2-Cl | >10 |

Q. Q5: How can researchers address low reproducibility in synthetic yields across laboratories?

Methodological Answer:

- Standardize Protocols : Document exact solvent volumes, stirring rates, and drying times (e.g., Na₂SO₄ for 30 minutes vs. overnight) .

- Control Moisture/Oxygen : Use Schlenk lines or nitrogen atmospheres for moisture-sensitive steps (e.g., cyanoacetamide formation) .

- Statistical Optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) using software like JMP or Minitab .

Q. Example DoE Parameters

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Reaction Temperature | 70°C | 110°C | 90°C |

| Solvent Ratio (Toluene:Water) | 7:3 | 9:1 | 8:2 |

| Catalyst Loading | 5 mol% | 15 mol% | 10 mol% |

Q. Q6: What advanced computational methods can predict the compound’s stability under varying pH conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate protonation states (e.g., at pH 2 vs. 7.4) to assess hydrolytic degradation of the thiazolidinone ring .

- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for the C-Cl and C≡N bonds to identify labile sites .

- pKa Prediction Tools : Use MarvinSketch or ACD/Labs to estimate ionizable groups (e.g., acetamide NH) .

Q. Predicted Stability Profile

| Condition | Half-Life (h) | Major Degradation Pathway |

|---|---|---|

| pH 1.2 | 2.5 | Thiazolidinone ring hydrolysis |

| pH 7.4 | 48.0 | Cyano group oxidation |

Q. Q7: How can researchers validate the (Z)-configuration of the thiazolidinone ring experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve the double-bond geometry using SHELXL for refinement .

- NOESY NMR : Detect spatial correlations between the benzyl group and chlorophenyl substituent to confirm the (Z)-configuration .

- UV-Vis Spectroscopy : Compare λₘₐₓ shifts with (E)-isomers; conjugated systems in (Z)-isomers often show bathochromic shifts .

Reference Data :

In analogous (Z)-thiazolidinones, NOESY cross-peaks between H-5 (thiazolidinone) and benzyl protons confirmed the configuration .

Q. Q8: What methodologies are recommended for analyzing metabolic pathways of this compound in preclinical studies?

Methodological Answer:

- In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation, dechlorination) .

- LC-HRMS : Couple liquid chromatography with high-resolution MS to detect glucuronidation or sulfation (phase II metabolism) .

- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolite distribution in animal models .

Q. Example Metabolite Profile

| Metabolite | m/z [M+H]⁺ | Proposed Structure |

|---|---|---|

| Parent | 450.1 | Intact compound |

| Hydroxylated | 466.1 | Benzyl-OH derivative |

| Dechlorinated | 416.1 | Loss of Cl from aryl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.